2-Bromobenzo[d]thiazole-6-carbaldehyde
Overview
Description
2-Bromobenzo[d]thiazole-6-carbaldehyde is a chemical compound with the molecular formula C8H4BrNOS. Its molecular weight is 242.09200 . It is also known by other synonyms such as 2-bromobenzothiazole-6-carbaldehyde .
Synthesis Analysis
The synthesis of 2-Bromobenzo[d]thiazole-6-carbaldehyde has been reported in several studies . For instance, Liu et al. (2008) and Hrobarik et al. (2011) have mentioned the compound in their research .Molecular Structure Analysis
The molecular structure of 2-Bromobenzo[d]thiazole-6-carbaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromobenzo[d]thiazole-6-carbaldehyde are not detailed in the search results, it’s worth noting that thiazole aldehyde derivatives like this compound can undergo reactions such as the Baylis–Hillman reaction .Scientific Research Applications
Synthesis of Carbonyl Compounds
2-Bromobenzo[d]thiazole-6-carbaldehyde serves as a precursor for the synthesis of aldehydes or ketones via transamination of Schiff bases. This method is notable for its broad applicability and high yields, generally exceeding 80% (Calō, Lopez, & Todesco, 1972).
Antioxidant Properties
Derivatives of benzo[4, 5]imidazo[2, 1-b]thiazole, related to 2-Bromobenzo[d]thiazole-6-carbaldehyde, have shown significant antioxidant properties, underscoring the relevance of such heterocyclic compounds in pharmaceutical research. Specifically, certain compounds have displayed high inhibition rates in antioxidant studies (Nikhila, Batakurki, & Yallur, 2020).
Applications in Material Science
Non-linear Optical Properties
2-Bromobenzo[d]thiazole-6-carbaldehyde derivatives have been explored for their potential in non-linear optic applications. The synthesis of novel push-pull benzothiazole derivatives with reverse polarity from this compound involves strategic substitutions at specific positions to modulate electron-donor and acceptor characteristics, enhancing their optical properties (Hrobárik, Sigmundová, & Zahradník, 2004).
Applications in Catalysis and Chemical Synthesis
Palladium-Catalyzed Cross-Coupling
2-Bromobenzo[d]thiazole-6-carbaldehyde and its derivatives are integral in palladium-catalyzed cross-coupling reactions, serving as substrates for constructing compounds with biological, medicinal, and material applications. The last decade has seen substantial progress in the field of bromovinyl aldehyde chemistry, particularly in methods utilizing these substrates under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Organic Acid–Base Interactions
Studies focusing on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine, a compound related to 2-Bromobenzo[d]thiazole-6-carbaldehyde, and carboxylic acid derivatives, have enhanced understanding of binding behaviors and structural formations in organic chemistry (Jin et al., 2012).
properties
IUPAC Name |
2-bromo-1,3-benzothiazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMBMPJIMPGDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzo[d]thiazole-6-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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